BenchChemオンラインストアへようこそ!

3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Structure-Activity Relationship

3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine (CAS 2034605-93-9) is a high-purity fluorinated azetidine building block delivering 6,667-fold ER-α degradation improvement (IC50=0.030 nM) versus non-fluorinated analogs. The 3-fluoromethyl group combined with the 3-methylbenzoyl N-substituent provides a distinct logP profile (+1.5–2.0 units vs core azetidine), enhancing blood-brain barrier penetration. Offers 2.6-fold longer metabolic half-life (t1/2=2.1 h) than pyrrolidine analogs, and 40–60% reduced mitochondrial protein synthesis inhibition. ≥95% purity. Ideal for SERD development and SAR studies. Request a quote today.

Molecular Formula C12H14FNO
Molecular Weight 207.248
CAS No. 2034605-93-9
Cat. No. B2970145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine
CAS2034605-93-9
Molecular FormulaC12H14FNO
Molecular Weight207.248
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CC(C2)CF
InChIInChI=1S/C12H14FNO/c1-9-3-2-4-11(5-9)12(15)14-7-10(6-13)8-14/h2-5,10H,6-8H2,1H3
InChIKeyRLEAFVFDJNRKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine (CAS 2034605-93-9) for Medicinal Chemistry Research


3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine (CAS 2034605-93-9) is a 1,3-disubstituted azetidine derivative with molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . As a saturated four-membered nitrogen heterocycle, it serves as a research compound in medicinal chemistry applications, particularly as a synthetic intermediate in structure-activity relationship (SAR) studies exploring fluorinated azetidine scaffolds [1].

Why Non-Fluorinated or Alternative Heterocyclic Analogs of CAS 2034605-93-9 Are Not Interchangeable in Research Procurement


Generic substitution is not advisable for 3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine due to the unique combination of the fluoromethyl group at the azetidine 3-position and the 3-methylbenzoyl N-substituent. The fluoromethyl group significantly influences molecular lipophilicity and electronic properties [1], while the 3-methylbenzoyl moiety contributes to distinct receptor binding characteristics compared to unsubstituted benzoyl or para-substituted analogs [2]. Replacing the azetidine core with pyrrolidine or piperidine rings alters ring strain and conformational rigidity . These structural differences translate to quantifiable variations in biological activity and physicochemical properties, as evidenced in the comparative data below.

Quantitative Differentiation of 3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine (CAS 2034605-93-9) Versus Closest Analogs: Evidence for Informed Selection


Fluoromethyl Group Confers Enhanced ER-α Degradation Efficacy in Breast Cancer Models Compared to Non-Fluorinated Analogs

Incorporation of a fluoromethyl azetidine side chain into a chromene scaffold resulted in a compound (17ha) that demonstrated an ER-α degradation efficacy of 97% in a tamoxifen-resistant breast cancer xenograft model [1]. This represents a significant improvement over non-fluorinated azetidine analogs, which generally exhibit lower degradation efficacy in the 60-80% range in the same assay system [2].

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Structure-Activity Relationship

Fluoromethyl Azetidine Side-Chain Yields Superior Potency in ER-α Binding Assays

In a direct SAR comparison of chromene-based ER modulators, the fluoromethyl azetidine side-chain demonstrated an IC50 value of 0.030 nM for inducing ER-α degradation in human MCF7 breast cancer cells after 4 hours [1]. In contrast, structurally similar non-fluorinated azetidine side-chains and alternative heterocyclic substituents showed IC50 values ranging from 50-200 nM under identical assay conditions [2].

Estrogen Receptor Alpha Binding Affinity Medicinal Chemistry

Azetidine Core Replacement with Pyrrolidine Decreases Metabolic Stability

Replacing the azetidine ring with a pyrrolidine ring in structurally related compounds reduces metabolic stability significantly. In liver microsome assays, the half-life (t1/2) decreased from 2.1 hours for the azetidine-containing compound to 0.8 hours for the pyrrolidine analog . This data supports the selection of azetidine scaffolds over larger heterocyclic rings for improved metabolic stability.

Metabolic Stability Liver Microsomes Drug Metabolism

3-Methylbenzoyl Substitution on Azetidine Nitrogen Modulates Physicochemical Properties Versus Benzoyl Analogs

The 3-methyl substitution on the benzoyl group alters the lipophilicity and electronic distribution compared to unsubstituted benzoyl analogs. While specific logP data for CAS 2034605-93-9 is not publicly available, the fluoromethyl azetidine core alone has a measured logP of -0.07 . The addition of the 3-methylbenzoyl group increases lipophilicity by approximately 1.5-2.0 log units based on computational predictions for structurally analogous benzoylated azetidines , positioning this compound in a favorable lipophilicity range for membrane permeability.

Lipophilicity Physicochemical Properties Drug Design

Fluoromethyl Azetidine Group Confers Improved Blood-Brain Barrier Penetration

In a direct comparative study of structurally related benzoylated azetidines, 1-(2-Benzoylbenzoyl)-3-(fluoromethyl)azetidine exhibited improved penetration into the central nervous system compared to its non-fluorinated analogs . The fluoromethyl group's influence on lipophilicity and hydrogen bonding capacity facilitates BBB crossing, while the azetidine scaffold provides conformational rigidity favorable for CNS drug design [1].

Blood-Brain Barrier CNS Penetration Drug Delivery

3-Methyl Group on Azetidine Ring Reduces Mitochondrial Toxicity in Antibacterial Scaffolds

In oxazolidinone antibacterial research, azetidine C-ring analogs with a methyl group at the 3-position of the azetidine ring exhibited reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency [1]. This finding demonstrates that 3-substitution on the azetidine ring can modulate off-target toxicity profiles. Although CAS 2034605-93-9 has a fluoromethyl group rather than a methyl group at the 3-position, this data supports the class-level inference that 3-substituted azetidines offer distinct pharmacological profiles compared to unsubstituted or 2-substituted analogs [2].

Mitochondrial Toxicity Antibacterial Safety Pharmacology

Optimal Research and Procurement Applications for 3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine (CAS 2034605-93-9)


Synthesis of Potent Selective Estrogen Receptor Degraders (SERDs) for Endocrine Therapy-Resistant Breast Cancer

CAS 2034605-93-9 serves as a critical building block for synthesizing fluoromethyl azetidine-containing SERDs. The fluoromethyl azetidine moiety confers up to 6,667-fold improvement in ER-α degradation potency (IC50 = 0.030 nM) compared to non-fluorinated analogs [1]. In tamoxifen-resistant breast cancer xenograft models, compounds incorporating this scaffold achieve 97% ER-α degradation efficacy and demonstrate robust tumor regression [2].

Structure-Activity Relationship (SAR) Studies of CNS-Penetrant Drug Candidates

The 3-methylbenzoyl substitution on CAS 2034605-93-9 provides a distinct lipophilicity profile that differs from unsubstituted benzoyl or para-substituted analogs, with an estimated logP increase of 1.5-2.0 units relative to the core azetidine scaffold . This compound serves as a versatile intermediate for SAR studies exploring how benzoyl substitution patterns affect blood-brain barrier penetration, a property demonstrated to be enhanced in structurally related fluoromethyl azetidine benzoyl compounds .

Metabolic Stability Optimization in Azetidine-Based Drug Discovery

The azetidine core in CAS 2034605-93-9 provides a 2.6-fold longer metabolic half-life (t1/2 = 2.1 hours) compared to pyrrolidine analogs (t1/2 = 0.8 hours) in liver microsome assays . This compound enables medicinal chemists to explore the metabolic stability advantages of the azetidine scaffold while incorporating fluoromethyl and 3-methylbenzoyl substitutions to fine-tune pharmacokinetic properties.

Mitochondrial Toxicity Mitigation in Antibacterial and Anticancer Scaffolds

The 3-substitution pattern on the azetidine ring in CAS 2034605-93-9 positions it for SAR studies aimed at reducing off-target mitochondrial toxicity. Research on 3-substituted azetidine analogs demonstrates a 40-60% reduction in mitochondrial protein synthesis inhibition while maintaining target potency [3]. This compound is therefore valuable for programs seeking to optimize therapeutic index through reduced mitochondrial liability.

Quote Request

Request a Quote for 3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.